![molecular formula C9H10N2O3 B13273000 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13273000.png)
2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C9H10N2O3 This compound is characterized by the presence of an oxazole ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of pent-4-yn-2-amine, which is then reacted with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium to facilitate the formation of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of amino-substituted oxazole compounds.
Scientific Research Applications
2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pralatrexate: A pteridine derivative used in cancer treatment.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar structural motif.
Uniqueness
2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(pent-4-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-3-4-6(2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13) |
InChI Key |
FATVQUYQHMFABQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC1=NC(=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


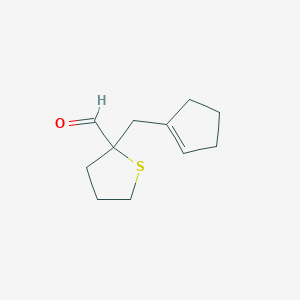
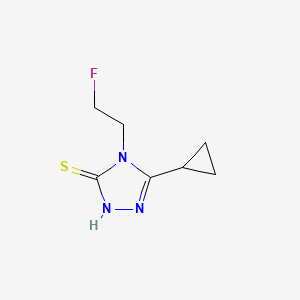
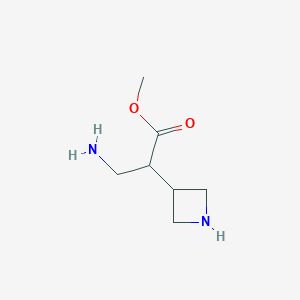
![1-[(Difluoromethyl)sulfanyl]-4-(propan-2-YL)benzene](/img/structure/B13272946.png)


![(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13272972.png)
![(Propan-2-yl)[1-(4-propylphenyl)ethyl]amine](/img/structure/B13272980.png)
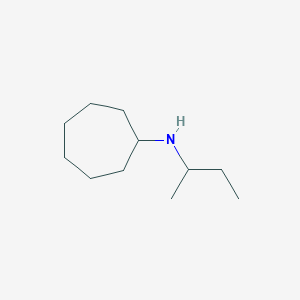
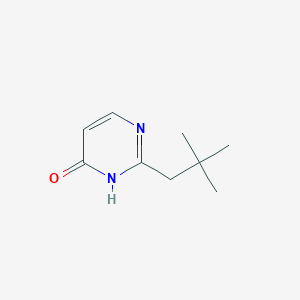
![2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13273005.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)
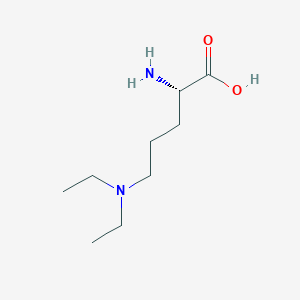
![2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13273030.png)
